molecular formula C7H3ClF3NO B3026782 6-Chloro-5-(trifluoromethyl)nicotinaldehyde CAS No. 1113049-90-3

6-Chloro-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B3026782
CAS No.: 1113049-90-3
M. Wt: 209.55
InChI Key: IPROARAVDNVOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(trifluoromethyl)nicotinaldehyde is a useful research compound. Its molecular formula is C7H3ClF3NO and its molecular weight is 209.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Anti-Infective Agents : Mulder et al. (2013) reported the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents (Mulder et al., 2013).

  • Antiviral Activity : Attaby et al. (2007) synthesized various heterocyclic compounds from nicotinaldehyde that showed potential antiviral activities against herpes simplex virus type 1 (HSV1) and hepatitis A virus (HAV) (Attaby et al., 2007).

  • Synthesis of Naphthyridinones : Eichler et al. (1976) and Montoir et al. (2014) explored the use of derivatives of 6-Chloro-5-(trifluoromethyl)nicotinaldehyde in synthesizing various naphthyridinones, compounds that have potential applications in medicinal chemistry (Eichler et al., 1976); (Montoir et al., 2014).

  • Herbicidal Activity : Yu et al. (2021) investigated the herbicidal activity of compounds derived from nicotinic acid, demonstrating significant effectiveness against various weed species (Yu et al., 2021).

  • Muscarinic Receptor Agonists : Hu et al. (2010) synthesized a series of oxadiazoline iodides from nicotinaldehyde, which might be used as muscarinic receptor agonists (Hu et al., 2010).

  • Crystal Structure Analysis : Jiang et al. (2009) presented the crystal structure of a nickel(II) compound synthesized using a derivative of nicotinaldehyde, which has implications for material science and coordination chemistry (Jiang et al., 2009).

  • Pyrimidine Derivatives Synthesis : Schlosser et al. (2006) explored the synthesis of pyrimidine derivatives using compounds related to this compound, which have potential applications in pharmaceutical chemistry (Schlosser et al., 2006).

Safety and Hazards

6-Chloro-5-(trifluoromethyl)nicotinaldehyde is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPROARAVDNVOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731934
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113049-90-3
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-(trifluoromethyl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-(trifluoromethyl)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-(trifluoromethyl)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-(trifluoromethyl)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-(trifluoromethyl)nicotinaldehyde
Reactant of Route 6
6-Chloro-5-(trifluoromethyl)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.